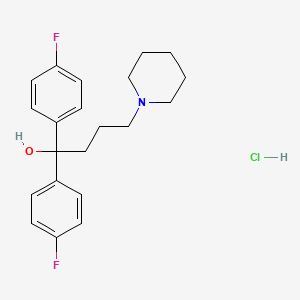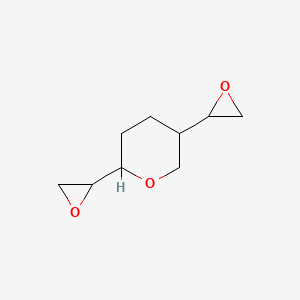
2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with two epoxyethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran derivatives with epoxidizing agents. One common method is the epoxidation of 2,5-di(allyl)tetrahydro-2H-pyran using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide groups can yield the corresponding diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide rings under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, substituted tetrahydropyrans, and various oxygenated derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity with nucleophiles makes it useful in studying enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of 2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A simpler analog without the epoxyethyl groups, used as a solvent and intermediate in organic synthesis.
2,5-Di(allyl)tetrahydro-2H-pyran: The precursor to 2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran, used in similar applications but with different reactivity due to the presence of allyl groups.
Tetrahydro-2H-pyran-2-one: A lactone derivative with different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of two reactive epoxide groups, which confer distinct reactivity and versatility in chemical synthesis and applications. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
39079-58-8 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2,5-bis(oxiran-2-yl)oxane |
InChI |
InChI=1S/C9H14O3/c1-2-7(9-5-12-9)10-3-6(1)8-4-11-8/h6-9H,1-5H2 |
InChI-Schlüssel |
VOPZIIJKXUKTCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OCC1C2CO2)C3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)
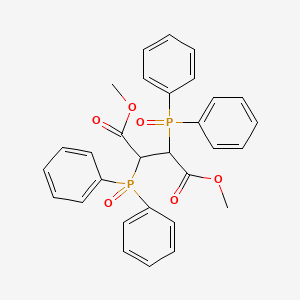
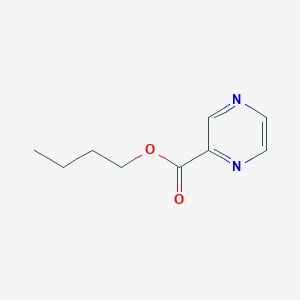
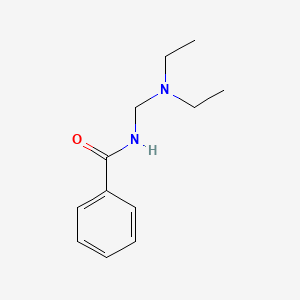


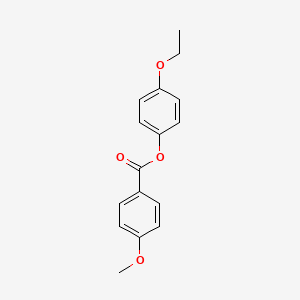
![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
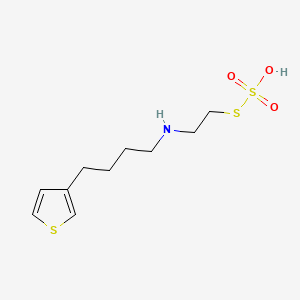
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
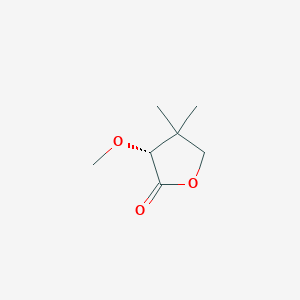
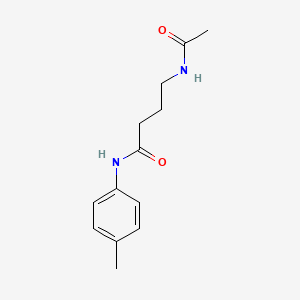
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)
